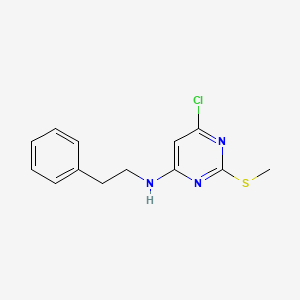
6-氯-2-(甲硫基)-N-(2-苯乙基)嘧啶-4-胺
描述
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as 6-Chloro-2-MSP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to interact with various biochemical and physiological systems, and its potential to be used in laboratory experiments.
科学研究应用
合成和化学性质
- 一项研究展示了一系列 3,6-二取代的 2-(甲硫基)嘧啶-4(3H)-酮的合成,其中包括具有烷基、烯丙基、苯基、苄基或 2-苯乙基基团的化合物,如 6-氯-2-(甲硫基)-N-(2-苯乙基)嘧啶-4-胺。这些化合物通过在弱碱性条件下环缩合合成,展示了该化学类别的多功能性和反应性 (dos Santos 等,2015)。
晶体学和结构分析
- 对 4-氨基-2-(甲硫基)嘧啶衍生物的晶体形式进行了研究,深入了解了它们的结构性质。这包括对多晶型形式和氢键相互作用的研究,这对于理解这些化合物的化学和物理行为至关重要 (Glidewell 等,2003)。
化学选择性反应
- 已经探索了该化合物在化学选择性反应中的用途,特别是在与胺的 SNAr 反应中。此类研究突出了其在选择性合成工艺中的潜力,其中它的反应性可用于特定的化学转化 (Baiazitov 等,2013)。
生物学应用
- 6-氯-2-(甲硫基)嘧啶-4-胺的一些衍生物显示出有希望的生物活性。例如,某些合成的化合物已被确认为有效的 HIV-1 逆转录酶抑制剂。这强调了这些化合物在抗病毒治疗中的潜在药用价值 (Valuev-Elliston 等,2012)。
属性
IUPAC Name |
6-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-18-13-16-11(14)9-12(17-13)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCUERKOLZJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



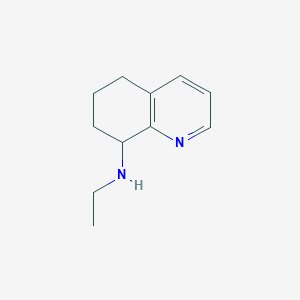
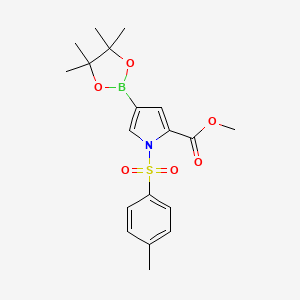
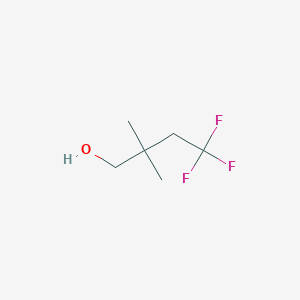
![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)
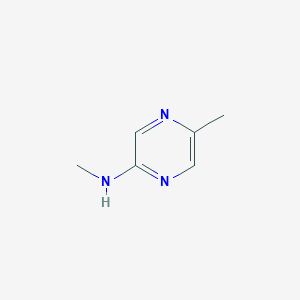
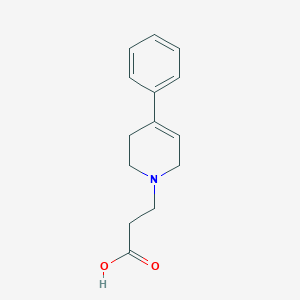
![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)
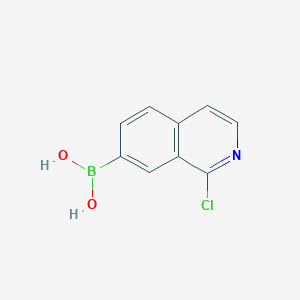
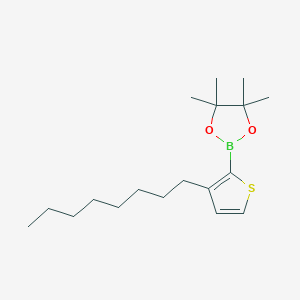
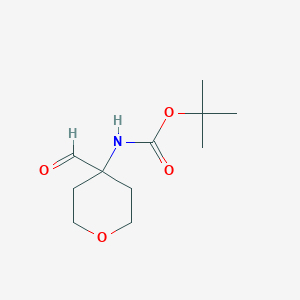
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)